Regioisomeric Identity: 1,2-Benzothiazine vs. 2,1-Benzothiazine Scaffold Confirmed by Single-Crystal X-Ray Diffraction
The target compound is unambiguously the 1,2-benzothiazine 1,1-dioxide regioisomer, as established by single-crystal X-ray diffraction (SC-XRD) at 173 K [1]. The thiazine ring adopts a half-chair conformation, with the S1–N1 bond length measured at 1.629(3) Å and the S1–C1 bond at 1.760(4) Å. The sulfone O2–S1–O3 angle is 118.66(16)°. In contrast, the 2,1-benzothiazine isomer (1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) crystallizes with distorted tetrahedral geometry around sulfur and the heterocyclic ring in a half-boat conformation [2]. The 2,1-isomer exhibits a different hydrogen-bonding architecture, with molecules dimerized via benzene C–H···O=S interactions, whereas the 1,2-isomer displays an extensive network of two intramolecular and three intermolecular hydrogen bonds [1][2]. This regioisomeric distinction directly impacts reactivity at the 3-position and the suitability of each scaffold for oxicam carboxamide synthesis.
| Evidence Dimension | Crystal structure and ring conformation |
|---|---|
| Target Compound Data | Half-chair thiazine conformation; S1–N1 = 1.629(3) Å; S1–C1 = 1.760(4) Å; O2–S1–O3 = 118.66(16)°; R factor = 0.051; T = 173 K; monoclinic, space group P2₁/c [1] |
| Comparator Or Baseline | 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (2,1-isomer): half-boat thiazine conformation; distorted tetrahedral S geometry; dimerized via C–H···O=S; R factor = 0.039; T = 296 K; monoclinic, space group P2₁/n [2] |
| Quantified Difference | Different ring conformation (half-chair vs. half-boat); distinct hydrogen-bonding networks (intra/inter H-bonds vs. dimeric C–H···O=S); different space groups (P2₁/c vs. P2₁/n); S–N bond length differs by ~0.02–0.04 Å from related 2,1-benzothiazine structures |
| Conditions | Single-crystal X-ray diffraction; target compound at 173 K, 2,1-isomer at 296 K; both recrystallized from ethanol |
Why This Matters
Regioisomeric misassignment would lead to procurement of the wrong scaffold with incompatible reactivity for oxicam synthesis; this SC-XRD data provides the definitive structural proof required for regulatory filings.
- [1] Siddiqui, W. A., Ahmad, S., Khan, I. U., Siddiqui, H. L., & Ahmad, V. U. (2007). 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide. Acta Crystallographica Section E, E63, o4585. DOI: 10.1107/S1600536807054736 View Source
- [2] Shafiq, M., Khan, I. U., Zia-ur-Rehman, M., & Arshad, M. N. (2008). 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E, E64, o112. DOI: 10.1107/S1600536807064409 View Source
